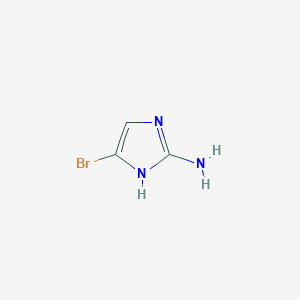
4-Amino-2-hydroxy-3-methoxybenzoic acid
Overview
Description
4-Amino-2-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-hydroxy-3-methoxybenzoic acid is an O-methyltransferase-like protein, AlpH . This enzyme is responsible for the hydrazine incorporation in kinamycin biosynthesis .
Mode of Action
The compound interacts with its target, AlpH, to catalyze a unique SAM-independent coupling of L-glutamylhydrazine and polyketide intermediate via a rare Mannich reaction in polyketide biosynthesis . This reaction results in the formation of a diazo group .
Biochemical Pathways
The affected pathway is the biosynthesis of diazo compounds, which are rare natural products possessing various biological activities . The compound plays a crucial role in the formation of the characteristic diazo group, a process that has been elusive until recently .
Result of Action
It’s known that diazo compounds, which this compound helps synthesize, exhibit exceptional potency as chemotherapeutic agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of the diazo group can occur spontaneously in an acidic condition . Additionally, the compound’s stability and solubility can be affected by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
4-Amino-2-hydroxy-3-methoxybenzoic acid is involved in biochemical reactions, particularly in the formation of diazo compounds. It reacts with the primary aromatic amine of 3-amino-2-hydroxy-4-methoxybenzoic acid to form the diazo group . This reaction is catalyzed by an O-methyltransferase-like protein, AlpH .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a diazo group. This process is catalyzed by AlpH, an O-methyltransferase-like protein . The diazo group is an important functional group in organic synthesis but rarely presents in natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-hydroxy-3-methoxybenzoic acid typically involves the nitration of 2-hydroxy-3-methoxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of concentrated nitric acid for nitration and hydrogenation or chemical reduction methods for the reduction step.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products:
Oxidation: Formation of 4-amino-2-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of 4-amino-2-hydroxy-3-methoxybenzylamine.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Amino-2-hydroxy-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Lacks the amino group, resulting in different chemical reactivity and biological activity.
4-Amino-3-methoxybenzoic acid: Similar structure but lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Vanillic acid (4-hydroxy-3-methoxybenzoic acid): Contains a hydroxy group instead of an amino group, leading to different applications and properties.
Uniqueness: 4-Amino-2-hydroxy-3-methoxybenzoic acid is unique due to the presence of all three functional groups (amino, hydroxy, and methoxy), which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-amino-2-hydroxy-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVPTXKRHVQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid](/img/structure/B6335177.png)





![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)
